

2-Aminomalononitrile 4-methylbenzenesulfonate

CAS number 5098-14-6

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Compound of Interest

Compound Name: 2-Aminomalononitrile 4-methylbenzenesulfonate

Cat. No.: B1269769

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An In-depth Technical Guide to **2-Aminomalononitrile 4-methylbenzenesulfonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile 4-methylbenzenesulfonate, identified by CAS number 5098-14-6, is the tosylate salt of aminomalononitrile.^[1] Aminomalononitrile itself is a formal trimer of hydrogen cyanide and is often unstable, readily polymerizing.^{[1][2]} The tosylate salt provides a more stable, crystalline solid that is easier to handle and store, making it a valuable reagent in synthetic chemistry.^{[2][3]}

This compound serves as a crucial intermediate and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including imidazoles, purines, pyrimidines, and thiazoles.^{[4][5]} Its significance extends from prebiotic chemistry, where it is studied as a potential precursor to nucleic acid bases and amino acids, to modern drug discovery and materials science.^{[1][6][7][8]} This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling procedures.

Chemical and Physical Properties

2-Aminomalononitrile 4-methylbenzenesulfonate is a white to beige, hygroscopic solid.^{[1][9]} It is typically stored at temperatures between 0-10°C under an inert atmosphere to maintain

stability.[1][4]

Chemical Identifiers

Identifier	Value
CAS Number	5098-14-6[1]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₃ S[1]
Molecular Weight	253.28 g/mol [1]
Synonyms	Aminomalononitrile tosylate, Aminomalononitrile p-toluenesulfonate, Dicyanomethylammonium p-toluenesulfonate[3][4][10]
InChI Key	MEUWQVWJLLBVQI-UHFFFAOYSA-N
Canonical SMILES	<chem>NC(C#N)C#N.CC1=CC=C(C=C1)S(O)(=O)=O</chem> [1]
EC Number	225-817-1[11]
Beilstein/REAXYS	4050747[11]

Physicochemical Data

Property	Value
Melting Point	174 °C (decomposes)[12]
Boiling Point	484 °C at 760 mmHg (Predicted)
Flash Point	246.5 °C (Predicted)
Water Solubility	Almost transparent[9]
Stability	Hygroscopic[4][9]
Appearance	White to beige solid/powder[9][12]

Key Applications and Synthetic Utility

The high reactivity of the primary amine and dual nitrile groups makes this compound a versatile precursor in organic synthesis.[1][6]

Heterocyclic Synthesis

It is a cornerstone reagent for constructing various heterocyclic systems. Key applications include:

- Imidazoles: Used in the synthesis of 1-substituted 5-amino-4-cyano-2-hydroxyimidazoles.[3]
- Purines and Pyrimidines: Serves as a synthon for purine and pyrimidine nucleobases, which is significant in both pharmaceutical and prebiotic chemistry research.[1][13]
- Diazonamides: Employed as a reagent for diazonamide synthesis via Heck endocyclization. [3][4]

Prebiotic Chemistry and Amino Acid Synthesis

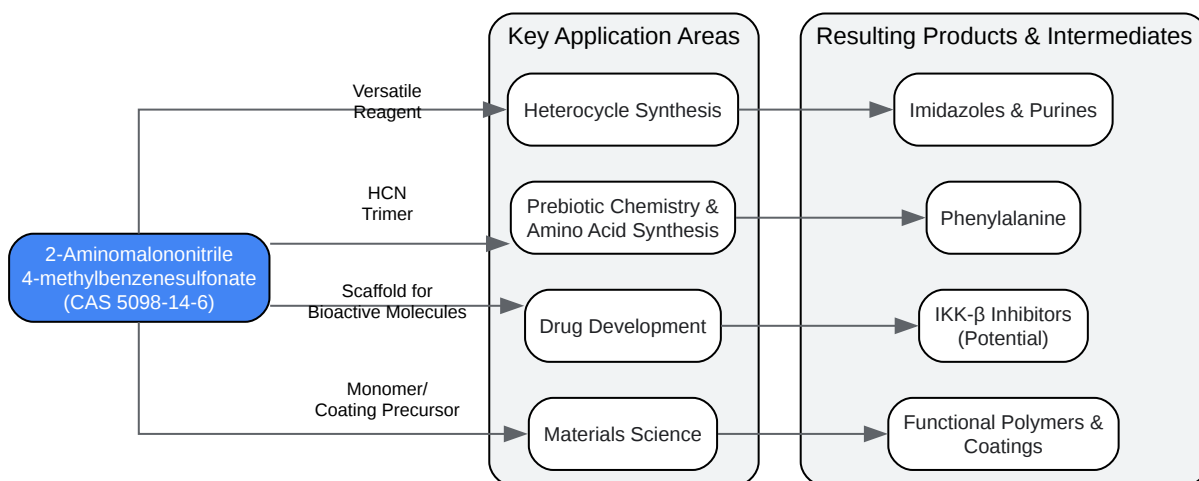
As a trimer of hydrogen cyanide, aminomalnonitrile is a key molecule in theories about the origins of life.[1] It is a plausible prebiotic precursor to amino acids. For example, it can be reacted with benzyl bromide to yield 2-benzyl-2-aminomalnonitrile, which can be hydrolyzed to produce the essential amino acid phenylalanine.[6][7]

Drug Development and Biological Activity

The compound has potential applications in drug development. Research suggests it may have implications for developing I κ B Kinase- β (IKK- β) inhibitors, pointing to a potential role in modulating the NF- κ B signaling pathway, which is critical in inflammatory responses.[3][4] Additionally, imidazole and purine derivatives synthesized from this compound have shown significant activity against the influenza A virus.[13]

Materials Science

In materials science, derivatives have been used to develop novel polymers and materials. It can be incorporated into polymer matrices to enhance mechanical strength or thermal stability. [6] Furthermore, aminomalnonitrile can be used to create versatile, biocompatible surface coatings on a wide range of materials.[8]



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Caption: Synthetic utility of **2-Aminomalonnitrile 4-methylbenzenesulfonate**.

Experimental Protocols

Synthesis of 2-Aminomalonnitrile 4-methylbenzenesulfonate

This protocol is adapted from a well-established procedure in Organic Syntheses which involves the reduction of oximinomalonnitrile.^{[2][5]}

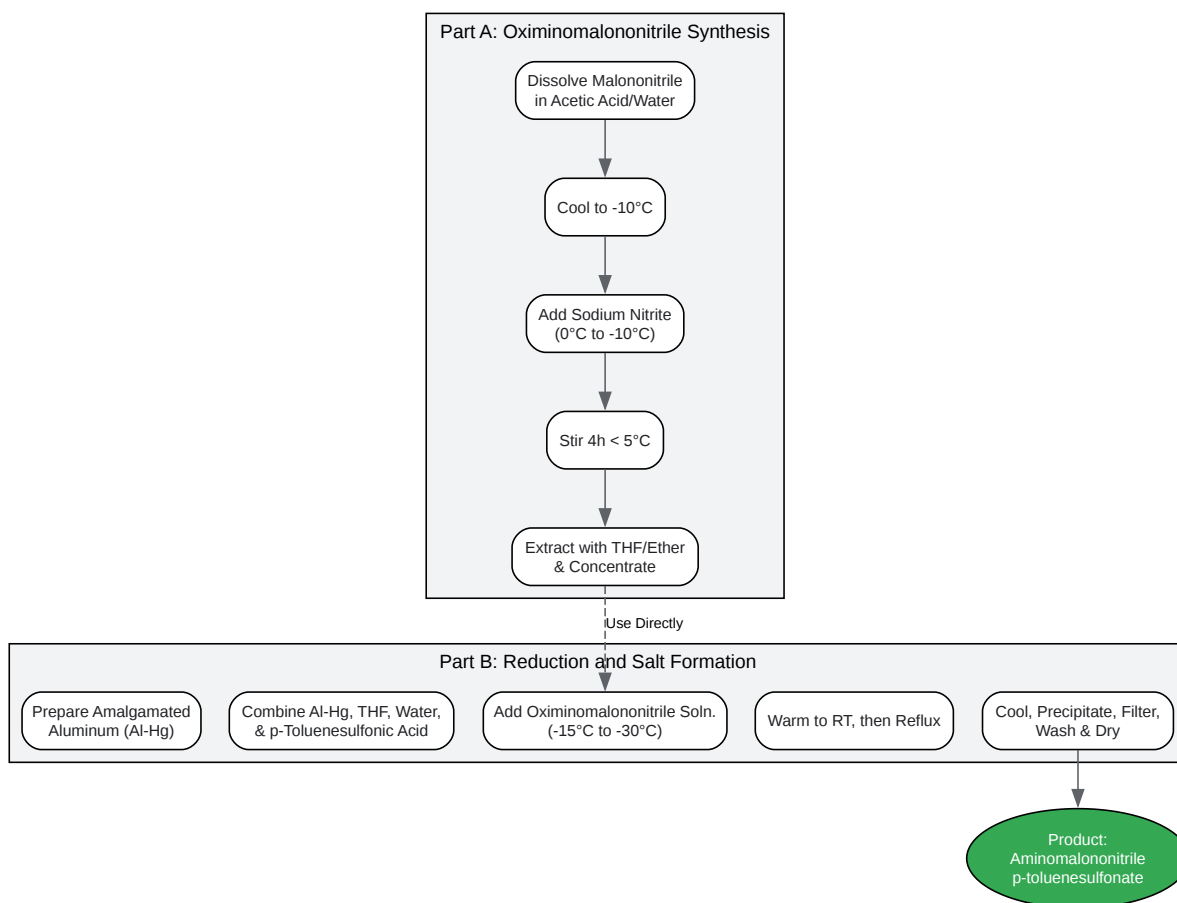
Part A: Preparation of Oximinomalonnitrile Solution

- Dissolve malonnitrile (0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1-L flask equipped with a stirrer.
- Cool the solution to -10°C using a dry ice-acetone bath.
- Add granulated sodium nitrite (0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C .

- After addition is complete, stir the mixture for 4 hours below 5°C.
- Add 400 mL of tetrahydrofuran (THF) and 400 mL of ether. Store the mixture at -40°C overnight.
- Filter the mixture rapidly and wash the solid with a 1:1 THF/ether solution.
- Combine the filtrate and washings and concentrate by distillation under vacuum to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Part B: Reduction to Aminomalononitrile p-toluenesulfonate

- Prepare amalgamated aluminum by treating aluminum foil (0.51 g. atom) with a 5% aqueous solution of mercuric chloride for ~30 seconds. Wash the amalgamated aluminum sequentially with water, ethanol, and THF.
- Immediately transfer the amalgamated aluminum to a 2-L flask and cover with 500 mL of THF and 15 mL of water.
- Add a solution of p-toluenesulfonic acid monohydrate (0.42 mole) in 400 mL of THF.
- Cool the mixture in a dry ice-acetone bath. Add the oximinomalononitrile solution from Part A over 15 minutes, maintaining the temperature between -15°C and -30°C.
- Allow the mixture to warm to room temperature. An exothermic reaction will occur.
- Once the spontaneous reaction subsides, warm the mixture to reflux for 45 minutes until most of the aluminum is consumed.
- Cool the reaction mixture to room temperature, add 200 mL of ether, and cool to 0°C.
- Collect the crystalline product by vacuum filtration. Wash the product successively with ether, cold acetonitrile, and ether again.
- Dry the product at 25°C under vacuum to yield light tan crystals of aminomalononitrile p-toluenesulfonate.



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Caption: Experimental workflow for the synthesis of the title compound.

Purification

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product per 100 mL of MeCN), with the use of activated charcoal. The crystals are then washed with dry diethyl ether and dried under vacuum.[3]

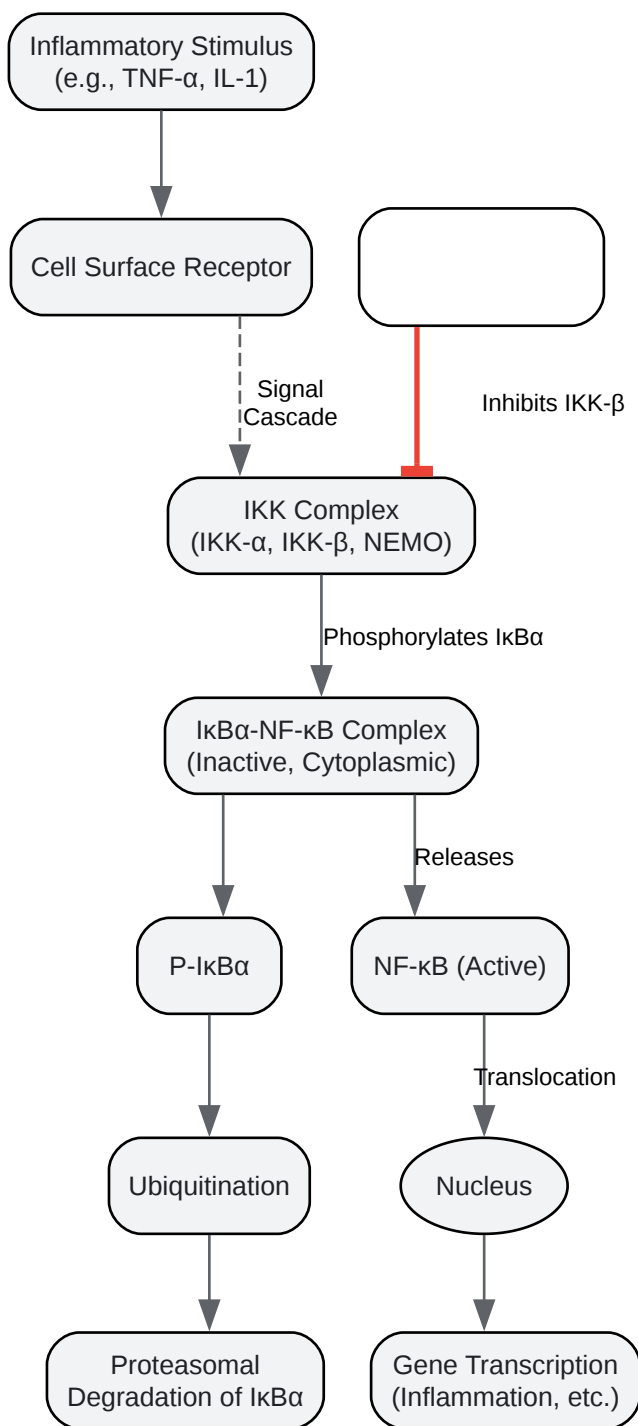
Synthesis of 2-Benzyl-2-aminomalononitrile (Phenylalanine Precursor)

This protocol demonstrates the use of the title compound in C-alkylation.[7]

- Under an argon atmosphere, prepare a solution of aminomalononitrile p-toluenesulfonate (11.9 mmol) in dry THF (50 mL) and triethylamine (108 mmol) in a 100 mL round-bottomed flask.
- Add benzyl bromide (42 mmol) dropwise.
- Stir the mixture at room temperature for 2 hours.
- Add 100 mL of water, extract the mixture with diethyl ether, wash with saturated NaCl solution, and dry over Na₂SO₄.
- Evaporate the solvent to obtain an oily residue.
- Purify the residue by silica gel chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

Potential Role in Signaling Pathways

While primarily used as a synthetic intermediate, **2-aminomalononitrile 4-methylbenzenesulfonate** has been noted for its potential in developing IκB Kinase-β (IKK-β) inhibitors.[3][4] IKK-β is a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKK-β, the phosphorylation and subsequent degradation of IκBα are prevented. This action keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. Although direct studies on the compound itself are limited, its derivatives could be designed to target this pathway for anti-inflammatory therapies.



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Caption: Potential inhibition point in the NF-κB pathway.

Safety and Handling

2-Aminomalononitrile 4-methylbenzenesulfonate is classified as harmful if swallowed, in contact with skin, or if inhaled.[14]

Hazard and Precautionary Statements

Type	Code	Statement
Hazard Class	Acute Tox. 4	Acute toxicity (Oral, Dermal, Inhalation), Category 4[11]
Hazard Statements	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled[14]
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection[14]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray
Precautionary	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of soap and water

Handling and Storage

- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14]
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere.[1] Recommended storage temperature is 0-10°C.
- **Personal Protective Equipment (PPE):** Use safety glasses with side-shields, chemical-resistant gloves, and a protective suit. For exposures to dust, a NIOSH-approved particle

respirator (e.g., N95) is recommended.[14]

Conclusion

2-Aminomalononitrile 4-methylbenzenesulfonate is a stable and highly versatile reagent with significant applications in synthetic organic chemistry, drug discovery, and materials science. Its ability to act as a precursor for a diverse range of valuable heterocyclic compounds and amino acids underscores its importance for researchers. While it possesses moderate toxicity, adherence to standard laboratory safety protocols allows for its effective and safe utilization in various research and development endeavors.

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